molecular formula C14H24N2 B8751692 N-(2-Octyl)-p-phenylenediamine CAS No. 39563-50-3

N-(2-Octyl)-p-phenylenediamine

Cat. No.: B8751692
CAS No.: 39563-50-3
M. Wt: 220.35 g/mol
InChI Key: ZEZSYLKJRJYGEQ-UHFFFAOYSA-N
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Description

N-(2-Octyl)-p-phenylenediamine (CAS: 29590-61-2) is a substituted aromatic diamine with the molecular formula C₂₀H₂₈N₂ and a molecular weight of 296.45 g/mol . Structurally, it consists of a p-phenylenediamine backbone (two amine groups attached to a benzene ring in the para configuration) modified with a 2-octyl alkyl chain and a phenyl group. This alkylation enhances its lipophilicity compared to unsubstituted phenylenediamines, making it suitable for applications requiring solubility in nonpolar matrices, such as polymer stabilizers or antioxidants in lubricants .

Properties

CAS No.

39563-50-3

Molecular Formula

C14H24N2

Molecular Weight

220.35 g/mol

IUPAC Name

4-N-octan-2-ylbenzene-1,4-diamine

InChI

InChI=1S/C14H24N2/c1-3-4-5-6-7-12(2)16-14-10-8-13(15)9-11-14/h8-12,16H,3-7,15H2,1-2H3

InChI Key

ZEZSYLKJRJYGEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of this compound with Analogous Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound 29590-61-2 C₂₀H₂₈N₂ 296.45 2-octyl, phenyl High lipophilicity; potential antioxidant or polymer stabilizer
p-Phenylenediamine 106-50-3 C₆H₈N₂ 108.14 None (parent compound) Widely used in hair dyes, rubber vulcanization, and photographic developers
o-Phenylenediamine 95-54-5 C₆H₈N₂ 108.14 Amine groups in ortho positions Precursor for benzotriazole (corrosion inhibitor) and pharmaceuticals
2-Nitro-p-phenylenediamine 5307-14-2 C₆H₇N₃O₂ 153.14 Nitro group at position 2 Enhanced electrophilicity; used in azo dyes and as a reactive intermediate
NP2 (Naphthalimide derivative) Not provided Not provided Not provided Naphthalimide core Six additional π-electrons; strong π-π interactions with DNA bases for photodynamic therapy

Detailed Analysis

(a) Substituent Effects on Solubility and Reactivity

  • This compound: The 2-octyl chain significantly increases hydrophobicity compared to unsubstituted p-phenylenediamine, making it more compatible with nonpolar environments like hydrocarbon-based lubricants .
  • p-Phenylenediamine : Lacks alkyl substituents, resulting in higher water solubility and reactivity in aqueous dye formulations .
  • 2-Nitro-p-phenylenediamine : The electron-withdrawing nitro group enhances electrophilicity, facilitating its use in electrophilic substitution reactions for dye synthesis .

(b) π-π Interaction Potential

  • This compound : The phenyl group enables moderate π-π stacking, but the bulky octyl chain may sterically hinder interactions compared to planar analogs like NP2 .
  • NP2 : Contains a naphthalimide core with extended π-conjugation, enabling stronger interactions with DNA bases for applications in photodynamic therapy .

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